molecular formula C18H17ClN6O3 B2630216 2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876672-81-0

2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No.: B2630216
CAS No.: 876672-81-0
M. Wt: 400.82
InChI Key: FNULIMXLVAQEDS-UHFFFAOYSA-N
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Description

2-[6-(2-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H17ClN6O3 and its molecular weight is 400.82. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Toxicity

  • Chlorophenols (CP) are often cited as major precursors of dioxins in chemical and thermal processes. Studies have highlighted the correlation between CP concentrations and dioxins in Municipal Solid Waste Incineration (MSWI), discussing CP as products of incomplete combustion and their potential pathways (Peng et al., 2016).
  • Exposure to chlorophenoxy compounds like 2,4-D and MCPA has been studied for potential carcinogenic outcomes. Epidemiologic studies have suggested a possible association with certain types of cancers, although the combined evidence does not support a genotoxic mode of action (Stackelberg, 2013).

Mechanisms of Toxicity and Management

  • Detailed reviews on chlorophenoxy herbicide poisoning have been conducted, outlining the various mechanisms of toxicity such as cell membrane damage, disruption of metabolic pathways, and the clinical features following ingestion or exposure. These studies offer insights into the management and treatment of acute poisoning cases (Bradberry et al., 2000).

Applications in Environmental Remediation

  • Certain studies have focused on the application of redox mediators in treating organic pollutants with oxidoreductive enzymes. These approaches have shown promise in enhancing the degradation efficiency of recalcitrant compounds in wastewater, thereby highlighting the potential utility of enzymes and redox mediators in environmental remediation (Husain & Husain, 2007).

Analytical and Chemical Applications

  • Studies have also explored analytical assays like the ABTS/PP Decolorization Assay, used to measure the antioxidant capacity of various compounds. These assays have been pivotal in understanding the reaction pathways of antioxidants, which is crucial for comparing and analyzing different antioxidant systems (Ilyasov et al., 2020).

Properties

IUPAC Name

2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c1-9-10(2)25-14-15(22(3)18(28)23(16(14)27)8-13(20)26)21-17(25)24(9)12-7-5-4-6-11(12)19/h4-7H,8H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNULIMXLVAQEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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